molecular formula C10H11Cl2NO2 B2853981 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID CAS No. 1260643-42-2

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID

Cat. No.: B2853981
CAS No.: 1260643-42-2
M. Wt: 248.1
InChI Key: VSJIELYJPAYOJA-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)butanoic acid is a dichlorophenyl-substituted non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. Structurally analogous compounds, such as those with 3,4-dichloro or 3,5-dichloro substitutions, are investigated as potential ligands for the L-type amino acid transporter 1 (LAT1) . LAT1 is significantly overexpressed in many cancer cell lines and is a promising target for developing radiotheranostic agents and novel oncology therapeutics . As a building block, this compound serves as a critical synthon in organic synthesis. It can be used to prepare more complex molecules, such as fused heterocyclic compounds like pyridazinones, which have shown antimicrobial and antifungal activities in studies on similar chemical frameworks . The presence of both amino and carboxyl functional groups makes it a versatile precursor for peptide-mimetics and other pharmaceutically relevant structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIELYJPAYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dichlorobenzene with a suitable butyric acid derivative, followed by amination. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The amination step may require catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Mono-chlorinated or dechlorinated derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The dichlorophenyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Dichlorophenyl Substitution Patterns

2-Amino-4-(3,5-Dichlorophenyl)Butanoic Acid (ADPB)
  • Structure : 3,5-Dichloro substitution on the phenyl ring.
  • Pharmacological Relevance: Demonstrated strong binding to LAT1 (Large Amino Acid Transporter 1), a target overexpressed in multiple cancers. Molecular docking studies revealed interactions with key residues (e.g., Asn258) via hydrogen bonding, with a Gibbs free energy (ΔG) of -7.68 kcal/mol and inhibition constant (Ki) of 2.36 μM for its NOTA-conjugated derivative .
  • ADMET Profile : High human intestinal absorption (HIA >90%), moderate plasma protein binding (PPB ~70%), and low predicted cardiotoxicity .
2-Amino-4-(2,6-Dichlorophenyl)Butanoic Acid
  • Structure : 2,6-Dichloro substitution.
2-Amino-4-(2,4-Dichlorophenyl)Butanoic Acid
  • Structure : 2,4-Dichloro substitution.
  • No direct docking or ADMET data are available, but its Boc-protected derivative is used in peptide synthesis, indicating utility as a chiral intermediate .

Functional Group Variations in Butanoic Acid Derivatives

4-Cyanophenyl Derivative
  • Example: (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.
Methylsulfinyl Derivative
  • Example: 2-Amino-4-(methylsulfinyl)butyric acid.
  • Toxicity : Exhibits moderate toxicity (LD50 = 4000 mg/kg in mice via intraperitoneal route), highlighting the impact of sulfinyl groups on safety profiles .
Selenium-Containing Analog
  • Example: dl-Selenomethionine.
  • Applications: Used in nutritional studies but shows higher toxicity (LD50 >1 g/kg intravenous in mice) due to selenium’s redox activity .

Structural and Pharmacokinetic Comparison Table

Compound Name Substituent Positions/Group Molecular Weight (g/mol) Key Interactions/Activity ADMET Profile Application
This compound 2,4-dichlorophenyl ~264.1 Not reported Insufficient data Synthetic intermediate
(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) 3,5-dichlorophenyl 264.1 LAT1 binding (ΔG = -7.68 kcal/mol) High HIA, low cardiotoxicity Radiotheranostics
2-Amino-4-(4-cyanophenyl)butanoic acid 4-cyanophenyl ~218.2 Not reported Predicted high solubility Research intermediate
2-Amino-4-(methylsulfinyl)butyric acid methylsulfinyl 165.2 Moderate toxicity LD50 = 4000 mg/kg (ip, mice) Toxicology studies

Research Implications and Gaps

  • Molecular dynamics simulations could clarify its LAT1 binding capacity.
  • Toxicity Profiles : Safety data for 2,4-dichloro derivatives are lacking; in vitro assays (e.g., cytotoxicity, hERG inhibition) are needed to assess risks .
  • Synthetic Utility : The Boc-protected 2,4-dichloro derivative’s role in peptide synthesis warrants further investigation for drug delivery systems .

Biological Activity

2-Amino-4-(2,4-dichlorophenyl)butanoic acid (commonly referred to as a derivative of phenylalanine) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁Cl₂NO₂
  • Molecular Weight : Approximately 248.11 g/mol
  • Chirality : Exists primarily in its (S)-enantiomeric form, which influences its biological activity.

The presence of the dichlorophenyl group enhances the compound's lipophilicity, allowing it to interact effectively with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter systems.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially influencing signaling pathways critical for cellular functions.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.

  • Case Study : A study evaluated the compound's effects on serotonin receptors, revealing significant modulation of serotonin levels in animal models, which could translate to antidepressant effects.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential antibacterial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These results indicate that this compound could serve as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The unique combination of amino and dichlorophenyl groups in this compound differentiates it from structurally similar compounds. Below is a comparison table:

Compound NameStructural FeaturesUnique Aspects
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acidSimilar structure but different stereochemistryDifferent biological activity due to chirality
4-(2,4-Dichlorophenyl)butanoic acidLacks amino groupDifferent reactivity profile
2,4-Dichlorophenylacetic acidPrecursor in synthesisSimpler structure lacking amino functionality

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound. Notably:

  • Neurological Applications : Investigations into its role as a modulator of neurotransmitter systems have shown promise for treating mood disorders.
  • Antimicrobial Studies : Research has demonstrated its effectiveness against specific bacterial strains, suggesting further exploration for antibiotic development.
  • In Silico Studies : Computational modeling has been employed to predict interactions with various biological targets, aiding in the understanding of its pharmacodynamics and pharmacokinetics.

Q & A

Q. What synthetic strategies ensure high enantiomeric purity for 2-amino-4-(2,4-dichlorophenyl)butanoic acid?

To achieve stereochemical control, utilize stereoselective synthesis methods such as the oxanorbornene cycloadduct template . This approach involves a Diels-Alder reaction between furan and ethyl nitroacrylate derivatives, followed by oxidative transformations and base-promoted ring fragmentation to yield chiral intermediates. Chiral HPLC or enzymatic resolution can further refine enantiomeric purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Employ a combination of NMR spectroscopy (¹H/¹³C for functional group identification), X-ray crystallography (for absolute stereochemistry), and high-resolution mass spectrometry (HRMS) to validate molecular mass and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in substituent positioning .

Q. How can researchers optimize purification protocols for intermediates in synthesis?

Use orthogonal protection strategies (e.g., tert-butoxycarbonyl [Boc] for amines) to minimize side reactions. Purify intermediates via flash chromatography (silica gel) or preparative HPLC with C18 columns. Monitor purity at each step using thin-layer chromatography (TLC) and UV-vis spectroscopy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions or compound purity. Validate results by:

  • Repeating assays under standardized conditions (e.g., pH, temperature).
  • Confirming compound identity and purity (>95% via HPLC).
  • Testing in multiple biological models (e.g., cell-free enzymatic assays vs. in vivo models) to isolate context-dependent effects .

Q. What computational methods predict the compound’s interactions with biological targets?

Perform molecular docking (using AutoDock Vina or Schrödinger Suite) to map binding affinities to enzymes like glycogen phosphorylase. Follow with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematically modify substituents (e.g., halogen positioning, amino group alkylation) and evaluate changes in bioactivity. Use quantitative SAR (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes. Compare results with structurally related analogs, such as 4-(2,4-dichlorophenoxy)butyric acid derivatives, to identify critical pharmacophores .

Q. What strategies mitigate off-target effects in neuroactivity studies?

  • Conduct radioligand binding assays to screen for affinity at unrelated receptors (e.g., GABA or glutamate receptors).
  • Use conditional knockout models to isolate target pathways.
  • Apply metabolomics profiling to detect unintended metabolic perturbations (Note: Exclude BenchChem-sourced data per guidelines).

Methodological Notes

  • Data Triangulation : Combine in vitro, in silico, and in vivo data to strengthen conclusions .
  • Purity Standards : Adhere to pharmacopeial guidelines (e.g., USP-NF) for chemical characterization .
  • Ethical Compliance : Follow institutional protocols for handling chlorinated compounds due to potential toxicity .

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